molecular formula C4H7NaO3 B604979 Sodium 3-hydroxy-2-methylpropionate CAS No. 1219589-99-7

Sodium 3-hydroxy-2-methylpropionate

Cat. No. B604979
CAS RN: 1219589-99-7
M. Wt: 126.08
InChI Key: RBJZIQZDAZLXEK-UHFFFAOYSA-M
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Description

Sodium 3-hydroxy-2-methylpropionate, also known as Sodium (S)-β-hydroxyisobutyrate, is a compound with the empirical formula C4H7NaO3 . It is used in stereospecific studies . It is an intermediate in the metabolism of the branched-chain amino acid valine.


Synthesis Analysis

The synthesis of Sodium 3-hydroxy-2-methylpropionate involves asymmetric synthesis of ®‐3‐Hydroxy‐2‐methylpropanoate . The process involves biocatalytic C-C bond reduction .


Molecular Structure Analysis

The molecular structure of Sodium 3-hydroxy-2-methylpropionate is represented by the empirical formula C4H7NaO3 . The molecular weight of the compound is 126.09 .

Scientific Research Applications

Marker of Insulin Resistance and Type 2 Diabetes

3-HIB is a strong marker of insulin resistance and type 2 diabetes . It is a catabolic intermediate of the branched-chain amino acid (BCAA) valine . Studies have shown that in a cohort of 4,942 men and women, circulating 3-HIB is elevated according to levels of hyperglycemia and established type 2 diabetes .

Modulator of Adipocyte Metabolism

3-HIB modulates white and brown adipocyte metabolism . During differentiation, both white and brown adipocytes upregulate BCAA utilization and release increasing amounts of 3-HIB . Addition of 3-HIB to white and brown adipocyte cultures increases fatty acid uptake and modulates insulin-stimulated glucose uptake in a time-dependent manner .

Regulator of Mitochondrial Functions

3-HIB treatment decreases mitochondrial oxygen consumption and generation of reactive oxygen species in white adipocytes, while increasing these measures in brown adipocytes . This suggests that 3-HIB could be a novel adipocyte-derived regulator of adipocyte subtype-specific functions strongly linked to obesity, insulin resistance, and type 2 diabetes .

Indicator of BCAA Metabolism

3-HIB is an intermediary metabolite in the valine degradation pathway . The lack of CoA allows 3-HIB to leave its cells of origin (e.g., liver, skeletal muscle, adipocytes), giving plasma concentrations around 10–25 μmol/L . This makes 3-HIB a potential indicator of BCAA metabolism.

Biological Marker in Obesity

Several studies have documented a marked increase in circulatory 3-HIB concentrations in obesity, insulin resistance, and type 2 diabetes, similar to the BCAAs themselves . This suggests that 3-HIB could serve as a biological marker in obesity.

Indicator of Energy Metabolism

Chronic changes in BCAA metabolism and elevations of 3-HIB may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes . This makes 3-HIB a potential indicator of energy metabolism.

Safety and Hazards

While specific safety and hazard information for Sodium 3-hydroxy-2-methylpropionate is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation .

properties

IUPAC Name

sodium;3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZIQZDAZLXEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342711
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-hydroxy-2-methylpropionate

CAS RN

1219589-99-7
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-HIB produced in the body?

A1: 3-HIB is generated during the catabolism of valine, a branched-chain amino acid. This process primarily occurs in the mitochondria of various tissues, including skeletal muscle and adipose tissue. [, ]

Q2: Does 3-HIB contribute to insulin resistance?

A3: Elevated 3-HIB levels are linked to insulin resistance. Studies suggest that 3-HIB may promote the transport of fatty acids into muscle tissue, leading to lipid accumulation and ultimately contributing to insulin resistance and glucose intolerance. [, , , ] Additionally, reduced expression of the neutral amino acid transporter SLC7A10/ASC-1, which is associated with insulin resistance and obesity, leads to increased net release of 3-HIB from adipocytes. []

Q3: What is the molecular formula and weight of 3-HIB?

A3: The molecular formula of 3-HIB is C4H8O3. Its molecular weight is 104.10 g/mol.

Q4: Is there research available on the material compatibility and stability of 3-HIB under various conditions?

A4: The provided research focuses primarily on the biological and metabolic aspects of 3-HIB. Further investigation is needed to fully understand its material compatibility and stability under various environmental conditions.

Q5: Does 3-HIB exhibit any catalytic properties?

A5: Current research primarily focuses on 3-HIB's role as a metabolite and signaling molecule. Its potential catalytic properties remain an open area for further exploration.

Q6: How do structural modifications of 3-HIB affect its biological activity?

A6: The research provided does not offer specific information about the structure-activity relationship of 3-HIB. Further investigations focusing on structural analogs and their biological effects would be necessary to establish the impact of modifications on its activity.

Q7: What is known about the stability of 3-HIB under different conditions, and are there strategies to improve its formulation?

A7: While the provided research primarily focuses on 3-HIB's biological activity and implications, understanding its stability profile and exploring suitable formulation strategies would be crucial for its potential therapeutic applications.

Q8: What is known about the ADME profile of 3-HIB?

A8: While the research highlights the metabolic origin and activity of 3-HIB, further studies are needed to comprehensively understand its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Q9: What in vitro and in vivo models have been used to study the effects of 3-HIB?

A12: Researchers have utilized both in vitro and in vivo models to investigate 3-HIB. In vitro studies using adipocyte cultures have revealed its impact on fatty acid uptake and glucose metabolism. [, ] In vivo studies in animal models have demonstrated its association with insulin resistance and glucose intolerance. [] Further research, particularly human clinical trials, would be essential to validate these findings and determine the therapeutic potential of modulating 3-HIB levels.

Q10: Are there known mechanisms of resistance to 3-HIB or cross-resistance with other compounds?

A10: The current research does not provide evidence of specific resistance mechanisms to 3-HIB. As research progresses and potential therapeutic applications are explored, investigating potential resistance mechanisms will be crucial.

Q11: Are there specific drug delivery strategies being explored to target 3-HIB to specific tissues?

A11: The research primarily emphasizes 3-HIB's role as an endogenous metabolite. If therapeutic applications involving 3-HIB manipulation are to be explored, targeted drug delivery strategies might be needed.

Q12: Is 3-HIB considered a potential biomarker for any metabolic disorders?

A16: Yes, elevated 3-HIB levels are associated with insulin resistance, type 2 diabetes, and obesity. [, , ] Studies have shown a positive correlation between circulating 3-HIB concentrations and HOMA2 of insulin resistance. [] Research also suggests its potential as a biomarker for monitoring metabolic changes after bariatric surgery. [] Further research may solidify its role as a diagnostic or prognostic tool.

Q13: What analytical techniques are commonly used to quantify 3-HIB levels?

A17: Gas chromatography-mass spectrometry (GC-MS/MS) is a widely used technique for accurately measuring 3-HIB levels in various biological samples, including blood and cell cultures. [, ] Nuclear magnetic resonance (NMR) spectroscopy is also employed, particularly in metabolomics studies investigating a broader range of metabolites, including 3-HIB. []

Q14: Is there information available regarding the environmental impact and degradation of 3-HIB?

A14: The provided research primarily focuses on the biological aspects of 3-HIB. More comprehensive studies are required to assess its environmental fate, persistence, and potential impact on ecosystems.

Q15: What is known about the dissolution rate and solubility of 3-HIB in different media?

A15: Detailed studies on the physicochemical properties of 3-HIB, including its dissolution and solubility in various solvents, are limited in the provided research. These properties would be critical for understanding its behavior in biological systems and for developing pharmaceutical formulations.

Q16: What methods are employed to validate the analytical techniques used for measuring 3-HIB?

A16: Analytical methods for 3-HIB quantification, like GC-MS/MS, are typically validated for accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification. These validation parameters ensure the reliability and reproducibility of the analytical data.

Q17: How is the quality of 3-HIB controlled during its production or use in research?

A17: If 3-HIB were to be manufactured for research or commercial purposes, stringent quality control measures would be implemented throughout the entire process, from raw material sourcing to final product release.

Q18: Can 3-HIB induce an immune response?

A18: Current research focuses primarily on the metabolic effects of 3-HIB. Further investigation is needed to understand its potential immunogenicity and effects on the immune system.

Q19: Does 3-HIB interact with drug transporters?

A19: The research does not provide specific information about the interaction of 3-HIB with drug transporters. This area requires further investigation, especially if 3-HIB is considered for therapeutic development.

Q20: Can 3-HIB induce or inhibit drug-metabolizing enzymes?

A20: The provided research primarily focuses on the metabolic effects of 3-HIB and its association with insulin resistance. Further studies are needed to understand its potential to modulate drug-metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of 3-HIB?

A25: As a naturally occurring metabolite, 3-HIB is generally considered biocompatible. It is readily metabolized within the body. [] Further studies focusing on its degradation pathways and potential for accumulation would be beneficial.

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